N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound featuring a cyclopropyl group attached to a pyridine ring, a methylsulfonyl group, and an oxoimidazolidine carboxamide moiety
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-23(21,22)18-5-4-17(14(18)20)13(19)16-8-10-6-12(9-15-7-10)11-2-3-11/h6-7,9,11H,2-5,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLYTBMXNNCXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, including the formation of the cyclopropylpyridine intermediate, followed by the introduction of the methylsulfonyl group and the oxoimidazolidine carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropylpyridine derivatives and oxoimidazolidine carboxamides. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, contributes to its rigidity and potential biological activity.
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide (CAS Number: 2309749-08-2) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, highlighting mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 338.38 g/mol. The structure includes a pyridine moiety and a sulfonamide group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2309749-08-2 |
| Molecular Formula | C₁₄H₁₈N₄O₄S |
| Molecular Weight | 338.38 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The precise mechanism of action for this compound remains to be fully elucidated. However, similar compounds have demonstrated various biological activities, including:
- Inhibition of Tumor Growth : Compounds with structural similarities have been shown to induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins such as survivin and AKT1 .
Anticancer Properties
Recent studies indicate that compounds related to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values against MCF7 (human breast cancer) and HEP2 (human laryngeal carcinoma) cells of 9.5 µg/mL and 12 µg/mL, respectively .
Table 1: Inhibition Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | % Inhibition |
|---|---|---|---|
| Compound 5c | MCF7 | 9.5 | >75% |
| Compound 5c | HEP2 | 12 | >75% |
| Doxorubicin | MCF7 | 5.5 | - |
| Doxorubicin | HEP2 | 11 | - |
The compound's ability to modulate the expression of inflammatory cytokines like IL-6 and COX-2 further supports its role in cancer therapy by potentially reducing tumor-associated inflammation .
Study on Chalcone Derivatives
In a study focusing on chalcone derivatives, compounds were screened for their cytotoxic effects against various human cancer cell lines. The most effective derivatives exhibited significant inhibition rates against MCF7 and HEP2 cells, suggesting that the structural features shared with this compound contribute to similar biological activities .
Apoptosis Induction
Research indicated that certain derivatives led to the induction of apoptosis in cancer cells by downregulating key survival pathways. For example, decreased levels of survivin and IL-1B were observed in treated cells, correlating with enhanced apoptotic activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. For example, cyclopropane groups can be introduced via Suzuki-Miyaura coupling under palladium catalysis . Subsequent steps may include carboxamide bond formation using coupling agents like HATU or EDCI in anhydrous DMF, followed by methylsulfonyl group incorporation via nucleophilic substitution. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying structural motifs like the cyclopropylpyridine and methylsulfonyl groups . High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detection ensures purity (>95%), while IR spectroscopy confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
Q. What biological assays are recommended for initial screening of this compound’s activity?
- Methodological Answer : Begin with in vitro assays such as microbial growth inhibition (e.g., broth microdilution for antibacterial activity) or cytotoxicity screening against cancer cell lines (e.g., MTT assay). Dose-response studies (IC₅₀ calculations) and selectivity indices (e.g., comparing cancerous vs. non-cancerous cells) are critical for validating therapeutic potential .
Advanced Research Questions
Q. How can researchers optimize reaction yields for intermediates prone to degradation?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, a Central Composite Design (CCD) can model interactions between variables and predict optimal conditions. Statistical tools like ANOVA help validate model significance . For air/moisture-sensitive intermediates, employ Schlenk techniques or glovebox setups .
Q. What strategies resolve contradictions between computational predictions and experimental biological data?
- Methodological Answer : Perform orthogonal assays to confirm activity (e.g., SPR for binding affinity if computational docking suggests target engagement). If discrepancies persist, re-evaluate force fields in molecular dynamics simulations or validate structural analogs to isolate key pharmacophores . Dose-response curves and time-kill assays can clarify false positives/negatives .
Q. How should hygroscopic intermediates be handled during synthesis?
- Methodological Answer : Use anhydrous solvents (e.g., THF, DMF) and moisture scavengers like molecular sieves (3Å). Lyophilize intermediates immediately after isolation and store under inert gas (N₂/Ar). For characterization, employ Karl Fischer titration to quantify residual water .
Q. What approaches validate metabolic stability in preclinical studies?
- Methodological Answer : Conduct in vitro assays with liver microsomes or hepatocytes to measure metabolic half-life (t₁/₂). Use LC-MS/MS to identify metabolites. Pair with in silico tools (e.g., ADMET Predictor™) to model CYP450 interactions and prioritize stable derivatives .
Q. How can structural-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing cyclopropyl with other alkyl groups) and test in parallelized assays. Computational SAR via 3D-QSAR or Free-Wilson analysis identifies critical functional groups. Compare bioactivity data with structurally similar compounds (e.g., pyridine vs. pyrazine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
